molecular formula C18H19NO4 B1393754 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid CAS No. 927801-51-2

4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1393754
M. Wt: 313.3 g/mol
InChI Key: ZBRGFWLFMFHGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid” is a chemical compound . It is an impurity of Sacubitril, an endopeptidase inhibitor that is effective in the treatment of hypertension and heart failure .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate . Another method involves the use of a [Ru] catalyst (diiodo (p-cymene) ruthenium (II) dimer) and (R,R)-Me-Duphos in toluene, which is reacted at 65-70 degrees Celsius for one hour .


Molecular Structure Analysis

The molecular formula of this compound is C9H17NO4 . The InChI (International Chemical Identifier) string is InChI=1S/C9H17NO4/c1-9 (2,3)14-8 (13)10-6-4-5-7 (11)12/h4-6H2,1-3H3, (H,10,13) (H,11,12) . The canonical SMILES (Simplified Molecular Input Line Entry System) string is CC © ©OC (=O)NCCCC (=O)O .

Scientific Research Applications

    Dipeptide Synthesis

    • Field : Organic Chemistry
    • Application : Boc-protected amino acids are used in the synthesis of dipeptides .
    • Method : Room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

    Synthesis of Diverse Compounds

    • Field : Medicinal Chemistry
    • Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

    Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : This compound could be useful for treating bacterial infectious disease .

    Deprotection of Boc Amino Acids

    • Field : Organic Chemistry
    • Application : The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
    • Method : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

    Synthesis of Diverse Compounds

    • Field : Medicinal Chemistry
    • Application : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

    Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : This compound could be useful for treating bacterial infectious disease .

    Deprotection of Boc Amino Acids

    • Field : Organic Chemistry
    • Application : The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
    • Method : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

    Synthesis of Diverse Compounds

    • Field : Medicinal Chemistry
    • Application : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

    Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : This compound could be useful for treating bacterial infectious disease .

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRGFWLFMFHGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683419
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid

CAS RN

927801-51-2
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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